Desmorpholinyl ABT-263-NH-Me
Description
Properties
Molecular Formula |
C44H51ClF3N5O5S3 |
|---|---|
Molecular Weight |
918.6 g/mol |
IUPAC Name |
4-[4-[[2-(4-chlorophenyl)-5,5-dimethylcyclohexen-1-yl]methyl]piperazin-1-yl]-N-[4-[[4-(methylamino)-1-phenylsulfanylbutan-2-yl]amino]-3-(trifluoromethylsulfonyl)phenyl]sulfonylbenzamide |
InChI |
InChI=1S/C44H51ClF3N5O5S3/c1-43(2)21-19-39(31-9-13-34(45)14-10-31)33(28-43)29-52-23-25-53(26-24-52)36-15-11-32(12-16-36)42(54)51-61(57,58)38-17-18-40(41(27-38)60(55,56)44(46,47)48)50-35(20-22-49-3)30-59-37-7-5-4-6-8-37/h4-18,27,35,49-50H,19-26,28-30H2,1-3H3,(H,51,54) |
InChI Key |
CNTHZPROCQHGOX-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CCC(=C(C1)CN2CCN(CC2)C3=CC=C(C=C3)C(=O)NS(=O)(=O)C4=CC(=C(C=C4)NC(CCNC)CSC5=CC=CC=C5)S(=O)(=O)C(F)(F)F)C6=CC=C(C=C6)Cl)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
Desmorpholinyl ABT-263-NH-Me is synthesized through a series of chemical reactions involving the coupling of Desmorpholinyl Navitoclax with a CRBN ligand for the E3 ubiquitin ligase. This process involves multiple steps, including the formation of intermediate compounds and the use of various reagents and solvents .
Industrial Production Methods
The industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for efficiency and yield, ensuring high purity and consistency of the final product. The compound is typically produced in specialized facilities equipped with advanced chemical synthesis equipment .
Chemical Reactions Analysis
Types of Reactions
Desmorpholinyl ABT-263-NH-Me undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form various oxidized derivatives.
Reduction: Reduction reactions can be used to modify the compound’s structure and properties.
Substitution: Substitution reactions involve replacing specific functional groups within the molecule with other groups.
Common Reagents and Conditions
Common reagents used in the reactions involving this compound include oxidizing agents, reducing agents, and various solvents. The reaction conditions, such as temperature, pressure, and pH, are carefully controlled to achieve the desired outcomes .
Major Products Formed
The major products formed from the reactions involving this compound depend on the specific reaction conditions and reagents used. These products can include various derivatives and analogs of the original compound .
Scientific Research Applications
Desmorpholinyl ABT-263-NH-Me has a wide range of scientific research applications, including:
Chemistry: Used as a reagent in chemical synthesis and as a tool for studying protein degradation mechanisms.
Biology: Employed in research on apoptosis and cell signaling pathways.
Mechanism of Action
Desmorpholinyl ABT-263-NH-Me exerts its effects by binding with high affinity to multiple anti-apoptotic Bcl-2 family proteins, including Bcl-xL, Bcl-2, and Bcl-w. This binding disrupts the sequestration of pro-apoptotic proteins, leading to the induction of apoptosis in target cells. The compound’s mechanism of action involves the inhibition of these anti-apoptotic proteins, thereby promoting cell death in cancer cells .
Comparison with Similar Compounds
Similar Compounds
Navitoclax (ABT-263): A Bcl-2 inhibitor similar in action to Desmorpholinyl ABT-263-NH-Me, used in cancer research and treatment.
Obatoclax: Another Bcl-2 inhibitor with similar mechanisms of action but different chemical structure and properties.
Uniqueness
This compound is unique in its ability to be used in the synthesis of PROTAC BCL-XL degraders, which are highly specific and effective in targeting and degrading Bcl-xL proteins. This specificity and effectiveness make it a valuable tool in both research and therapeutic applications .
Q & A
Q. What is the primary mechanism of action of Desmorpholinyl ABT-263-NH-Me in apoptosis regulation?
this compound functions as a selective Bcl-xL inhibitor, disrupting the interaction between Bcl-xL and pro-apoptotic proteins (e.g., Bax, Bak). This inhibition destabilizes mitochondrial outer membrane integrity, leading to cytochrome c release and caspase activation, which drives apoptosis . Researchers should validate Bcl-xL specificity using siRNA knockdown or knockout models to rule off-target effects.
Q. How is this compound utilized in PROTAC design for BCL-XL degradation?
The compound serves as a warhead in PROTAC synthesis by conjugating with a CRBN E3 ligase ligand (e.g., pomalidomide derivative) via a linker. This ternary complex recruits BCL-XL to the ubiquitin-proteasome system, enabling its degradation. Key parameters include optimizing linker length (e.g., PEG-based spacers) and molar ratios (1:1–1:3 warhead-to-ligand) to enhance degradation efficiency .
Q. What are the recommended storage conditions for this compound to ensure stability?
Lyophilized powder should be stored at -20°C for up to 2 years. Solutions in DMSO or PBS require storage at -80°C for ≤1 year. Avoid freeze-thaw cycles >3×; validate stability via HPLC or LC-MS after prolonged storage .
Advanced Research Questions
Q. What experimental strategies are recommended to optimize BCL-XL degradation efficiency using this compound-based PROTACs?
- Linker Optimization : Test hydrophilic (e.g., PEG) vs. rigid (e.g., piperazine) linkers to balance solubility and target engagement.
- Titration Studies : Use dose-response curves (0.1–10 µM) to identify DC₅₀ (degradation concentration) and assess hook effects at high concentrations.
- Cell Line Selection : Prioritize models with high CRBN expression (e.g., MM.1S myeloma) and low endogenous BCL-xL ubiquitination .
Q. How should researchers address discrepancies in apoptotic response data across cancer cell models treated with this compound?
- Control Experiments : Include BH3-mimetic controls (e.g., ABT-199) to isolate Bcl-xL-specific effects.
- Orthogonal Assays : Combine flow cytometry (Annexin V/PI) with caspase-3/7 activity assays to confirm apoptosis.
- Microenvironmental Factors : Assess hypoxia (via HIF-1α inhibitors) or stromal interactions, which may modulate BCL-xL dependency .
Q. What analytical methods are critical for characterizing this compound during PROTAC synthesis and validation?
- Structural Confirmation : Use HRMS (High-Resolution Mass Spectrometry) and ¹H/¹³C NMR to verify warhead-ligand conjugation.
- Degradation Specificity : Perform immunoblotting for BCL-XL and parallel targets (e.g., BCL-2, MCL-1) to rule out collateral effects.
- Binding Affinity : Utilize SPR (Surface Plasmon Resonance) or ITC (Isothermal Titration Calorimetry) to quantify BCL-XL-PROTAC interactions .
Methodological Considerations
Q. How can researchers resolve contradictions in PROTAC-mediated BCL-XL degradation efficacy between in vitro and in vivo models?
- Pharmacokinetic Profiling : Measure PROTAC plasma half-life and tissue penetration (e.g., tumor vs. liver) using LC-MS/MS.
- Proteasome Inhibition : Co-administer bortezomib in vivo to confirm ubiquitin-proteasome dependency.
- Tumor Microenvironment Mimicry : Use 3D spheroid co-cultures with fibroblasts to simulate in vivo resistance mechanisms .
Q. What statistical practices are essential when reporting this compound efficacy data?
- Precision Reporting : Express IC₅₀ values to two significant figures (e.g., 0.18 µM) unless instrumentation warrants higher precision .
- Significance Criteria : Define statistical thresholds a priori (e.g., p < 0.05 via two-tailed t-test) and adjust for multiple comparisons (e.g., Bonferroni correction) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
